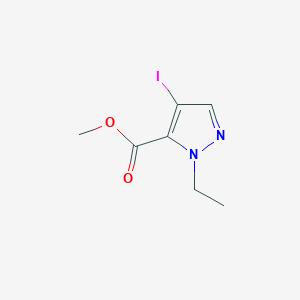

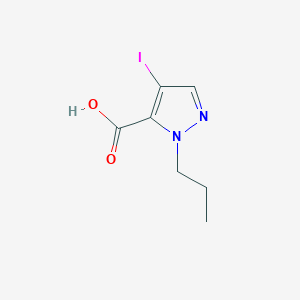

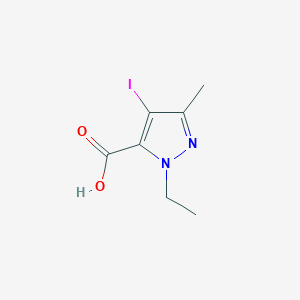

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid

Übersicht

Beschreibung

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives as antivirulence agents that inhibit Staphylococcus aureus biofilm formation .

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is represented by the SMILES stringCCn1nc(C)cc1C(O)=O . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 . Physical And Chemical Properties Analysis

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is a solid with a melting point of132-145 °C . Its empirical formula is C7H10N2O2 and it has a molecular weight of 154.17 .

Wissenschaftliche Forschungsanwendungen

D-Amino Acid Oxidase (DAO) Inhibition

- Application : 1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO is an enzyme involved in the metabolism of D-serine, a neurotransmitter. By inhibiting DAO, this compound may modulate neurotransmitter levels and impact neurological processes .

Tonic Pain Modulation

- Application : Research suggests that 3-Methylpyrazole-5-carboxylic acid , a close analog of our compound, specifically prevents formalin-induced tonic pain. This finding highlights its potential as an analgesic agent .

Hydrazine-Coupled Derivatives for Solubility Enhancement

- Application : Inspired by the pharmacological profiles of related compounds, researchers have synthesized hydrazine-coupled pyrazole derivatives. These derivatives incorporate different moieties to enhance solubility and interactions with biological macromolecules. Our compound could be explored similarly for improved drug delivery .

Organic Synthesis and Transforming Group

- Application : The pyrazole structure serves as both a directing and transforming group in organic synthesis. Recent research has uncovered intriguing applications of pyrazoles in various small molecules. These compounds exhibit diverse agricultural and pharmaceutical activities .

Anti-Tubercular Activity

- Application : While not directly studied for anti-tubercular activity, our compound shares structural features with other pyrazole derivatives evaluated against Mycobacterium tuberculosis. Further investigation could reveal its potential in combating tuberculosis .

Safety and Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It may cause respiratory irritation and serious eye irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Wirkmechanismus

Target of Action

A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

It’s worth noting that the compound is used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives, which are known to inhibit staphylococcus aureus biofilm formation

Biochemical Pathways

Given its potential role in inhibiting biofilm formation, it may affect pathways related to bacterial growth and colonization .

Result of Action

Its use in the synthesis of antivirulence agents suggests that it may contribute to the inhibition of bacterial biofilm formation , potentially leading to decreased bacterial virulence and increased susceptibility to antibiotics.

Eigenschaften

IUPAC Name |

2-ethyl-4-iodo-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVZEKFFSHYNKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)

![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)